2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide
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Overview
Description
2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide is a complex organic compound that features both nitro and sulfonamide functional groups
Preparation Methods
The synthesis of 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonamide group to an aromatic ring.
Thioamide Formation: The reaction of an amine with a thioamide precursor.
Coupling Reaction: The final step involves coupling the nitrophenoxy and sulfamoylphenyl intermediates under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar compounds include other nitrophenoxy and sulfonamide derivatives. Compared to these, 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Some similar compounds are:
- 4-nitrophenoxyacetic acid
- N-(4-sulfamoylphenyl)thiourea
- 2-(4-nitrophenoxy)-N-phenylacetamide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
IUPAC Name |
2-(4-nitrophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2/c16-27(23,24)13-7-1-10(2-8-13)17-15(26)18-14(20)9-25-12-5-3-11(4-6-12)19(21)22/h1-8H,9H2,(H2,16,23,24)(H2,17,18,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCQQJFPIDFRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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